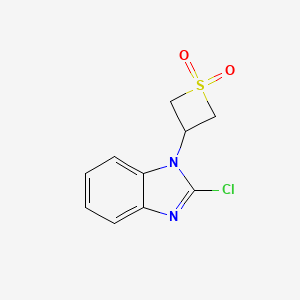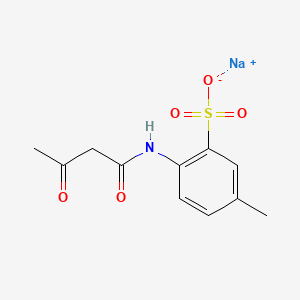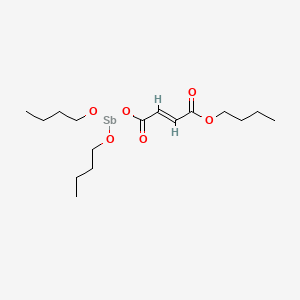
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- is a complex organic compound with a unique structure It is a derivative of butenoic acid, featuring a dibutoxystibino group, which is an organometallic moiety containing antimony
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The dibutoxystibino group is introduced through a subsequent reaction with a suitable antimony reagent under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by the introduction of the dibutoxystibino group using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced antimony species.
Substitution: The dibutoxystibino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while reduction could produce antimony hydrides.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- exerts its effects involves the interaction of the dibutoxystibino group with molecular targets. The antimony atom can form bonds with various substrates, facilitating catalytic reactions. The compound’s ester group allows it to participate in esterification and hydrolysis reactions, further expanding its range of applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenoic acid, butyl ester: A simpler ester without the dibutoxystibino group.
2-Butenoic acid, 4,4-dimethoxy-, methyl ester: Contains methoxy groups instead of the dibutoxystibino group.
2-Butenoic acid, 4-(dibutoxyphosphinyl)-, butyl ester: Features a dibutoxyphosphinyl group instead of the dibutoxystibino group.
Uniqueness
The presence of the dibutoxystibino group in 2-Butenoic acid, 4-((dibutoxystibino)oxy)-4-oxo-, butyl ester, (2Z)- makes it unique compared to similar compounds. This group imparts distinct chemical properties and reactivity, making the compound valuable in specialized applications where other esters may not be suitable.
Propiedades
Número CAS |
71850-71-0 |
|---|---|
Fórmula molecular |
C16H29O6Sb |
Peso molecular |
439.16 g/mol |
Nombre IUPAC |
1-O-butyl 4-O-dibutoxystibanyl (E)-but-2-enedioate |
InChI |
InChI=1S/C8H12O4.2C4H9O.Sb/c1-2-3-6-12-8(11)5-4-7(9)10;2*1-2-3-4-5;/h4-5H,2-3,6H2,1H3,(H,9,10);2*2-4H2,1H3;/q;2*-1;+3/p-1/b5-4+;;; |
Clave InChI |
CWXKTDDOUBIJDV-WVFFXBQBSA-M |
SMILES isomérico |
CCCCOC(=O)/C=C/C(=O)O[Sb](OCCCC)OCCCC |
SMILES canónico |
CCCCOC(=O)C=CC(=O)O[Sb](OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



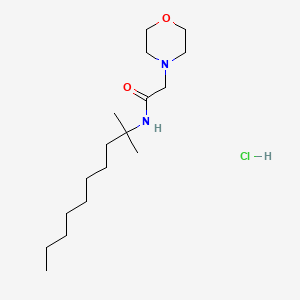
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)

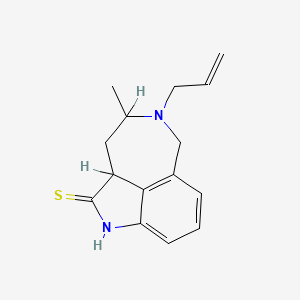
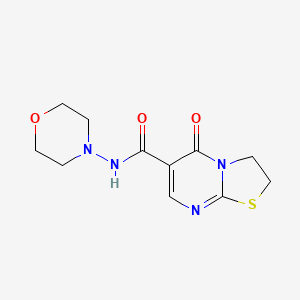
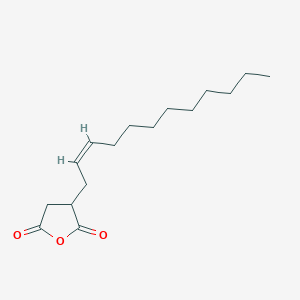

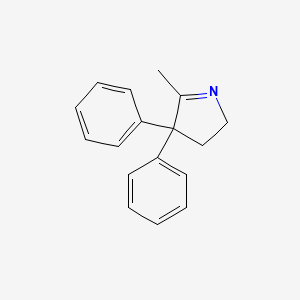
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
